3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Description
Discovery and Historical Context
The development of 3-amino-5,6-dichloropyrazine-2-carboxylic acid can be traced through patent literature and synthetic methodology advances spanning several decades. Early foundational work in pyrazine chemistry was established through research into amino-substituted pyrazine derivatives, with significant contributions documented in German patent DE1238478B, which outlined processes for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. This patent, filed by Merck & Co. Incorporated, established fundamental synthetic approaches that would later influence the preparation of dichlorinated variants.
The synthetic pathway development continued with advances in halogenated pyrazine chemistry, as evidenced by United States patent US3879394A from 1973, which described the preparation of 2,3-dichloro-5,6-dicyanopyrazine and derivatives. This work provided crucial insights into the reactivity patterns of dichlorinated pyrazine systems and established methodological frameworks for accessing multiply substituted pyrazine derivatives. The evolution from dicyanopyrazine precursors to carboxylic acid derivatives represented a significant advancement in synthetic methodology, enabling the preparation of compounds with enhanced functionality for pharmaceutical applications.
The compound gained broader recognition in pharmaceutical research through its identification as a key synthetic intermediate, particularly in the development of antiviral agents. Research documented in pharmaceutical patent literature has highlighted its role as a precursor in the synthesis of various bioactive molecules, establishing its importance in medicinal chemistry applications. The historical development of this compound reflects the broader evolution of heterocyclic chemistry and the increasing sophistication of synthetic methods for accessing complex pyrazine derivatives.
Structural Characterization
This compound exhibits a molecular formula of C₅H₃Cl₂N₃O₂ with a molecular weight of 208.00 daltons. The compound's structure is definitively characterized through multiple analytical techniques and database identifiers, providing comprehensive structural information for research applications.
The molecular structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O, while the International Chemical Identifier provides the systematic description InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12). The corresponding International Chemical Identifier Key is UFOUSHWZVOIJKK-UHFFFAOYSA-N, serving as a unique molecular identifier for database searches and chemical informatics applications.
Table 1: Physical and Chemical Properties of this compound
The compound demonstrates significant thermal stability as evidenced by its high boiling point of 424.5°C, while the substantial flash point of 210.5°C indicates relatively low volatility under standard laboratory conditions. The density value of 1.8 g/cm³ reflects the influence of the chlorine substituents on the molecular packing and intermolecular interactions.
Table 2: Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 207.96752 | 134.6 |
| [M+Na]⁺ | 229.94946 | 146.0 |
| [M-H]⁻ | 205.95296 | 134.1 |
| [M+NH₄]⁺ | 224.99406 | 151.4 |
| [M+K]⁺ | 245.92340 | 141.3 |
| [M+H-H₂O]⁺ | 189.95750 | 129.7 |
The mass spectrometry fragmentation patterns provide valuable structural confirmation and analytical identification capabilities. The molecular ion peaks and adduct formations demonstrate the compound's ionization behavior under various analytical conditions, facilitating reliable identification and quantification in complex mixtures.
Significance in Organic Chemistry and Pharmaceutical Research
This compound occupies a position of considerable importance in contemporary synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecular architectures. The compound's significance stems from its unique combination of functional groups, which provide multiple sites for chemical modification and enable diverse synthetic transformations.
In pharmaceutical research, this compound has demonstrated particular value as a synthetic intermediate in the preparation of antiviral agents. Notable applications include its role as a key precursor in the synthesis of favipiravir, an antiviral medication used for treating influenza and other viral infections. The synthetic pathway utilizing this compound as an intermediate involves multiple chemical transformations including fluorination, hydroxylation, and nitrile hydrolysis reactions, ultimately yielding the desired pharmaceutical product with an overall yield of approximately 22.3% from starting materials.
The compound's utility in medicinal chemistry extends beyond antiviral applications to include the development of various bioactive molecules with potential therapeutic applications. Research has demonstrated its effectiveness as a starting material for the synthesis of pyrazinoylguanidine and pyrazinamidoguanidine compounds, which exhibit diverse biological activities. These synthetic applications highlight the compound's role in expanding the chemical space available for drug discovery efforts.
Table 3: Synthetic Applications and Chemical Transformations
The compound's structural features enable selective chemical modifications at different positions of the pyrazine ring system. The amino group at the 3-position provides opportunities for acylation, alkylation, and other nitrogen-centered transformations, while the chlorine substituents at positions 5 and 6 serve as excellent leaving groups for nucleophilic substitution reactions. The carboxylic acid functionality offers additional synthetic versatility through esterification, amidation, and reduction reactions.
Research applications extend to the development of fluorescent compounds and molecular probes, where the pyrazine core structure provides desirable photophysical properties. The compound has been utilized in the synthesis of fluorescing agents based on dicyanopyrazine derivatives, demonstrating its utility in materials science and analytical chemistry applications.
The strategic importance of this compound in pharmaceutical research is further emphasized by its commercial availability from multiple chemical suppliers, indicating sustained demand from the research community. The compound's establishment as a standard research chemical reflects its proven utility and reliability as a synthetic intermediate in academic and industrial research settings.
Properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUSHWZVOIJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321877 | |
| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-52-5 | |
| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Challenges and Considerations
- Selectivity : Achieving selective chlorination and amination can be challenging due to the reactivity of the pyrazine ring.
- Conditions : Careful control of reaction conditions, such as temperature and solvent choice, is crucial to avoid unwanted side reactions.
Analysis of Related Compounds
This compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.002 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 424.5 ± 45.0 °C at 760 mmHg |
| Flash Point | 210.5 ± 28.7 °C |
Comparison with Other Pyrazine Derivatives
Other pyrazine derivatives, like 3-Amino-5-chloropyrazine-2-carboxylic acid, have been studied for their synthesis and applications. These compounds often involve similar chlorination and amination steps but with fewer chlorine atoms.
Chemical Reactions Analysis
3-Amino-5,6-dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include nitro, amine, and substituted pyrazine derivatives .
Scientific Research Applications
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological systems, aiding in the understanding of their biochemical pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials, contributing to the development of innovative products.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity . The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . These properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Variations and Key Properties
Pyrazine derivatives differ in substituent type, position, and functional groups, which critically influence their chemical and biological behaviors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Chlorine Substitution: The dual chlorine atoms at positions 5 and 6 in the target compound enhance electrophilic reactivity compared to mono-chlorinated analogs (e.g., 3-amino-6-chloropyrazine-2-carboxylic acid).
- Amino Group Impact: The amino group at position 3 distinguishes it from non-amino analogs like 5,6-dichloropyrazine-2-carboxylic acid, enabling nucleophilic reactions and stronger enzyme interactions.
- Carboxylic Acid vs. Ester : Ester derivatives (e.g., methyl carboxylates) exhibit improved lipid solubility but reduced hydrogen-bonding capacity compared to the free acid.
Table 2: Bioactivity Comparison
Key Findings:
- The absence of the amino group in 5,6-dichloropyrazine-2-carboxylic acid correlates with direct antimicrobial effects, while the target compound’s amino group may favor interactions with eukaryotic enzymes.
- Ester derivatives show superior antifungal activity due to increased lipophilicity, highlighting the role of functional groups in bioactivity.
Biological Activity
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazine ring with an amino group at the 3rd position and dichloro substituents at the 5th and 6th positions, along with a carboxylic acid group at the 2nd position. Its molecular formula is and it has a molecular weight of approximately 192.99 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and receptor signaling pathways .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially blocking the active sites of various enzymes involved in disease processes.
- Receptor Modulation : It has shown potential in modulating adenosine receptors, which play a significant role in immune response regulation and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting specific cancer-related pathways. It serves as a building block for synthesizing other compounds with enhanced anticancer effects .
- Antimicrobial Properties : The compound has been explored for its potential antimicrobial activities, making it a candidate for developing new antibiotics or antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
- Enzyme Interaction Studies : Research demonstrated that derivatives of this compound could inhibit key enzymes involved in cancer progression. For instance, derivatives showed significant inhibition against c-Met protein kinase, which is crucial in tumor growth and metastasis .
- Adenosine Receptor Studies : Investigations into the modulation of adenosine receptors revealed that this compound could enhance immune responses by inhibiting adenosine signaling pathways, which are often exploited by tumors to evade immune detection .
Applications in Medicinal Chemistry
The versatility of this compound extends to various applications:
- Synthesis of Pharmaceutical Compounds : It is used as an intermediate in synthesizing more complex pharmaceutical agents aimed at treating cancer and infectious diseases .
- Research Tool : This compound serves as a valuable tool in biochemical research to study pyrazine derivatives' interactions with biological systems.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group at position 3, dichloro at positions 5 & 6 | Anticancer, antimicrobial |
| 3-Amino-5,6-dichloropyrazine-2-carbonitrile | Nitrile group instead of carboxylic acid | Enzyme inhibition, antiviral |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Methyl ester variant | Similar biological activities but altered solubility |
Q & A
Q. How can 3-Amino-5,6-dichloropyrazine-2-carboxylic acid and its derivatives be synthesized?
- Methodological Answer : The synthesis typically involves chlorination and hydrolysis steps. For example, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 2380-94-1) is a key intermediate, synthesized via POCl₃-mediated chlorination of precursor pyrazinecarboxamides under controlled conditions (0–65°C) . Derivatives like the dihydrochloride salt (CAS not listed) are formed by reacting the free acid with HCl . Ethyl ester derivatives (e.g., CAS 753428-54-5) are prepared via esterification using ethanol under acidic conditions .
Q. What analytical methods are recommended for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve hydrogen-bonding networks, as seen in studies of 3-aminopyrazine-2-carboxylic acid, which exhibits intramolecular N–H···O and intermolecular O–H···N interactions .
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine positions) via ¹H/¹³C NMR and 2D correlation experiments.
- HPLC-MS : Monitor purity and identify byproducts (e.g., related diamino-chloropyrazine impurities, CAS 4878-36-8) .
Q. How should solubility and stability be managed during experimental handling?
- Methodological Answer :
- Solubility : The free acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The dihydrochloride salt (hygroscopic) enhances aqueous solubility but requires desiccant storage .
- Stability : Store derivatives at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light due to potential photodegradation .
Advanced Research Questions
Q. What mechanistic insights exist for chlorination and functionalization reactions?
- Methodological Answer : Chlorination with POCl₃ proceeds via nucleophilic substitution, where the hydroxyl/carboxamide groups in precursors (e.g., 3-hydroxypyrazine-2-carboxamide) are replaced by chlorine. Reaction efficiency depends on temperature (60–65°C optimal) and stoichiometric excess of POCl₃ (5:1 molar ratio) . Computational modeling (DFT) can predict regioselectivity in substitution reactions by analyzing electron density maps derived from XRD data .
Q. How can computational modeling optimize synthetic routes?
- Methodological Answer :
- Density Functional Theory (DFT) : Validate transition states for chlorination steps using crystal structure data (e.g., bond lengths/angles from XRD) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to refine temperature and solvent selection .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect diamino-chloropyrazine byproducts (e.g., 3,5-diamino-6-chloropyrazine-2-carboxylic acid, CAS 4878-36-8) formed via over-chlorination .
- Reaction Optimization : Reduce POCl₃ excess (from 5:1 to 3:1 molar ratio) and shorten reaction times (from 8h to 4h) to minimize dihydrochloride salt formation .
Contradictions and Resolutions
- Chlorination Efficiency : suggests POCl₃ excess (5:1) is critical, but indicates this increases dihydrochloride impurities. Resolution: Titrate POCl₃ while monitoring reaction progress via TLC .
- Storage Stability : While recommends –20°C for dihydrochloride salts, emphasizes desiccant use for hygroscopic compounds. Combined strategy: Store at –20°C with desiccant packs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
